molecular formula C9H9ClN2 B2363887 6-Chloro-2-ethyl-1H-benzo[d]imidazole CAS No. 34569-15-8

6-Chloro-2-ethyl-1H-benzo[d]imidazole

Cat. No.: B2363887
CAS No.: 34569-15-8
M. Wt: 180.64
InChI Key: AIXMQUWDZVRMJJ-UHFFFAOYSA-N
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Description

6-Chloro-2-ethyl-1H-benzo[d]imidazole ( 34569-15-8) is a benzoimidazole derivative of high interest in organic synthesis and pharmaceutical research . This compound, with the molecular formula C9H9ClN2 and a molecular weight of 180.63 g/mol, serves as a versatile building block for the synthesis of more complex molecules . The benzimidazole core is a privileged scaffold in medicinal chemistry, known for its wide range of biological activities. The specific substitutions on this core—a chloro group at the 6-position and an ethyl group at the 2-position—make it a valuable intermediate for constructing potential pharmacologically active compounds, particularly in the development of receptor ligands and enzyme inhibitors . As a solid, it requires careful handling; it is recommended to be stored sealed in a dry environment at room temperature . This product is intended for research and development purposes and is not classified as a medicinal or edible substance. It is strictly For Research Use Only and is not intended for diagnostic or personal use .

Properties

IUPAC Name

6-chloro-2-ethyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c1-2-9-11-7-4-3-6(10)5-8(7)12-9/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXMQUWDZVRMJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(N1)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Stobbe Condensation :

    • Reactants : o-Phenylenediamine derivative (e.g., 4-chloro-1,2-diaminobenzene) and ethyl chloroacetate.
    • Base : Potassium tert-butoxide, sodium ethoxide, or sodium methoxide.
    • Solvent : Methanol, ethanol, acetonitrile, or methylene chloride.
    • Temperature : 23–55°C.
    • Product : Ethyl ester intermediate (e.g., ethyl 4-acetoxy-1-benzyl-2-ethyl-1H-benzo[d]imidazole-6-carboxylate).
  • Cyclization :

    • Base : Potassium carbonate, triethylamine, or sodium hydroxide.
    • Solvent : Mixture of methylene chloride and water.
    • Conditions : Mild heating (e.g., 40–50°C).
    • Product : 6-Chloro-2-ethyl-1H-benzo[d]imidazole after deprotection.

Advantages :

  • High yield (up to 81% in analogous syntheses).
  • Scalable for industrial production.

Limitations :

  • Requires careful control of molar ratios (1:1 to 1:4).

Microwave-Assisted Synthesis

This method accelerates reaction times using microwave irradiation, ideal for rapid synthesis.

Reaction Protocol

  • Reactants : 4-Chloro-1,2-diaminobenzene and ethyl chloroacetate.
  • Catalyst : Hydrochloric acid (70%) and DMF.
  • Conditions :
    • Microwave Power : 150 W.
    • Temperature : 150°C.
    • Time : 2 minutes.
  • Workup : Neutralization with Na₂CO₃, filtration, and recrystallization.

Advantages :

  • Short reaction time (2–60 minutes vs. hours in conventional methods).
  • High purity and yield (analogous compounds achieve >70% yield).

Limitations :

  • Requires specialized equipment (microwave reactor).

Hydrothermal Synthesis with Hydroxyapatite Catalyst

This eco-friendly method uses hydroxyapatite powder as a catalyst for mild, aqueous-phase synthesis.

Reaction Protocol

  • Reactants : o-Phenylenediamine and glyoxylic acid (or ethyl glycolate for ethyl introduction).
  • Catalyst : Hydroxyapatite powder (molar ratio 1:0.01–0.2).
  • Conditions :
    • Solvent : Hot water (46–58°C).
    • Time : 2–10 hours.
    • Post-Processing : Cooling to 0–4°C for crystallization.

Advantages :

  • Low-cost, non-toxic reagents.
  • Energy-efficient (no high-temperature steps).

Limitations :

  • Requires precise temperature control (52°C optimal).

Multi-Step Synthesis via 4-Chloro-o-Phenylenediamine

This method involves condensation and oxidation steps to introduce the ethyl group.

Reaction Protocol

  • Step 1 : React 4-chloro-1,2-diaminobenzene with lactic acid (or ethyl chloroacetate) in HCl.

    • Conditions : Microwave irradiation (450 W, 190 minutes).
    • Product : 6-Chloro-2-(α-hydroxyethyl)benzimidazole.
  • Step 2 : Oxidize the hydroxyl group to a carbonyl.

    • Reagent : K₂Cr₂O₇ in H₂SO₄.
    • Product : 6-Chloro-2-acetylbenzimidazole.
  • Step 3 : Reduce the carbonyl to an ethyl group.

    • Reagent : Stannous chloride or LiAlH₄.

Advantages :

  • Flexible for functional group interconversion.

Limitations :

  • Multi-step process with moderate yields (~50–70%).

Condensation with Ethyl Chloroacetate

A direct method for ethyl group incorporation.

Reaction Protocol

  • Reactants : 4-Chloro-1,2-diaminobenzene and ethyl chloroacetate.
  • Base : Sodium ethoxide or potassium carbonate.
  • Conditions :
    • Temperature : 50–100°C.
    • Time : 2–4 hours.
  • Workup : Filtration, washing, and drying.

Advantages :

  • Simple procedure with readily available reagents.

Limitations :

  • Requires precise stoichiometry to avoid side reactions.

Comparative Analysis of Methods

Method Reagents Conditions Yield Advantages Limitations
Stobbe Condensation Ethyl chloroacetate, o-phenylenediamine 23–55°C, methanol/ethanol ~81% High yield, scalable Requires molar ratio control
Microwave-Assisted DMF, HCl, ethyl chloroacetate 150°C, 2–60 min >70% Rapid synthesis Specialized equipment
Hydrothermal Hydroxyapatite, glyoxylic acid 46–58°C, hot water ~78% Eco-friendly, low cost Temperature-sensitive
Multi-Step Synthesis Lactic acid, K₂Cr₂O₇ Microwave, HCl, oxidation ~50% Functional group versatility Multi-step complexity
Condensation Ethyl chloroacetate, Na₂CO₃ 50–100°C, ethanol ~70% Simple procedure Stoichiometry dependency

Key Research Findings

  • Catalyst Efficiency : Hydroxyapatite reduces reaction temperature and cost compared to traditional metal catalysts.
  • Microwave Utility : Microwave irradiation achieves yields comparable to conventional methods in minutes.
  • Substituent Effects : The ethyl group at position 2 enhances lipophilicity, critical for bioactivity.
  • Purity Challenges : Crystallization and recrystallization are essential for removing impurities, particularly in multi-step syntheses.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-ethyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like potassium carbonate or sodium hydride.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : This compound serves as an essential precursor in the synthesis of various complex organic molecules. Its ability to undergo multiple reactions makes it a versatile tool in organic synthesis .

Biological Applications

  • Antimicrobial and Antifungal Activity : Research indicates that 6-Chloro-2-ethyl-1H-benzo[d]imidazole exhibits significant antimicrobial properties against various fungal species. It has been tested against pathogens causing cotton rot and leaf spot diseases .
  • Pharmaceutical Development : The compound has been explored for its potential as an anti-inflammatory and anticancer agent. Studies have shown that benzimidazole derivatives can inhibit the growth of cancer cell lines, suggesting that this compound may also possess similar properties .

Industrial Applications

  • Dyes and Pigments Production : The compound is utilized in the manufacturing of dyes and pigments due to its stable chemical structure and color properties .

Case Study 1: Antifungal Activity

A study demonstrated that this compound effectively inhibited the growth of several fungal species responsible for agricultural diseases. The compound was tested in vitro, showing significant antifungal activity against pathogens such as Fusarium spp., which are known to cause crop losses .

Case Study 2: Anticancer Potential

In a pharmacological study, derivatives of benzimidazole were synthesized, including this compound. These derivatives were tested against various cancer cell lines (HeLa and CaCo-2), revealing promising results with IC50 values indicating effective inhibition of cell growth . Further modifications to the structure enhanced its potency.

Mechanism of Action

The mechanism of action of 6-Chloro-2-ethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes and receptors, inhibiting their activity and leading to various therapeutic effects. For example, its anticancer activity may be attributed to its ability to interfere with DNA synthesis and cell division.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Benzimidazole derivatives differ primarily in substituent type, position, and electronic properties. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
6-Chloro-2-ethyl-1H-benzo[d]imidazole 6-Cl, 2-ethyl C₉H₉ClN₂ 180.63 Ethyl group enhances lipophilicity; chloro improves stability .
6-Chloro-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde 6-Cl, 1-methyl, 2-carbaldehyde C₉H₇ClN₂O 194.62 Aldehyde group enables Schiff base formation; methyl increases steric bulk .
2-Chloromethyl-6-nitro-1H-benzo[d]imidazole 6-NO₂, 2-CH₂Cl C₈H₆ClN₃O₂ 211.61 Nitro and chloromethyl groups enhance reactivity for further substitutions .
6-Chloro-2-(2-chloroethyl)-1H-benzimidazole HCl 6-Cl, 2-(CH₂CH₂Cl) C₉H₉Cl₂N₂·HCl 235.56 (free base) Chloroethyl group increases halogen density; hydrochloride improves solubility .
5-Chloro-2-(3,4-dichlorophenyl)-1H-benzo[d]imidazole 5-Cl, 2-(3,4-Cl₂C₆H₃) C₁₃H₈Cl₃N₂ 307.57 Dichlorophenyl substituent enhances π-π stacking and antimicrobial activity .

Key Observations :

  • Electron-Withdrawing Groups (EWGs): Nitro (NO₂) and chloro (Cl) substituents increase electrophilicity, making compounds reactive toward nucleophilic attack (e.g., 2-chloromethyl-6-nitro analog) .
  • Lipophilicity : Alkyl groups (ethyl, methyl) improve membrane permeability, critical for bioactive compounds .
  • Steric Effects : Bulky substituents like dichlorophenyl (in compound 3u ) may hinder interactions with biological targets.

Physicochemical Properties

Melting points and solubility vary significantly with substituents:

Compound (Example) Melting Point (°C) Solubility Trends
This compound Not reported Likely soluble in DMSO, DMF; moderate in ethanol
3u (6-Chloro-1-(4-chlorobenzyl)-2-(3,4-dichlorophenyl)-analog) 168–169 Low solubility in polar solvents due to halogen density .
4b (1-Allyl-6-nitro analog) 190–192 Moderate solubility in dichloromethane .
Amino acid-coupled derivatives (3a-d) 215–261 Water-soluble due to carboxylic acid groups .

Key Observations :

  • Halogenation : Increased chlorine content (e.g., 3u) correlates with higher melting points and reduced solubility in polar solvents .
  • Functional Groups : Carboxylic acid derivatives (e.g., 3a-d) exhibit high water solubility, useful for pharmaceutical formulations .

Biological Activity

6-Chloro-2-ethyl-1H-benzo[d]imidazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the diverse biological activities associated with this compound, supported by various studies and findings.

Chemical Structure and Properties

This compound (CAS No. 34569-15-8) is characterized by a benzimidazole core with a chlorine atom at the 6-position and an ethyl group at the 2-position. The molecular formula is C9H9ClN2C_9H_9ClN_2 and it exhibits unique chemical properties due to the presence of these substituents.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may inhibit enzyme activity or receptor function, which can lead to various therapeutic effects, including:

  • Antimicrobial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent .
  • Anticancer Properties : Preliminary studies indicate that it may interfere with DNA synthesis and cell division, making it a candidate for anticancer therapies.

Biological Activity Overview

Activity Details
Antimicrobial Exhibits antibacterial properties against various bacterial strains .
Anticancer Potential to inhibit cancer cell growth through interference with cellular processes.
Anti-inflammatory May possess anti-inflammatory properties; further research is needed to confirm this activity.

Antimicrobial Studies

Several studies have highlighted the antimicrobial efficacy of this compound. For instance, it has demonstrated significant antibacterial activity against common pathogens, which positions it as a potential lead compound for developing new antibiotics. The mechanism appears to involve binding to bacterial enzymes, inhibiting their function and leading to cell death .

Anticancer Research

In vitro studies have indicated that this compound can induce apoptosis in cancer cells. For example, experiments conducted on breast cancer cell lines showed that treatment with this compound resulted in morphological changes consistent with apoptosis, along with increased caspase activity .

Case Studies

  • Case Study on Antibacterial Activity : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its broad-spectrum antibacterial properties.
  • Case Study on Anticancer Potential : In research focused on lung cancer cells, the compound was found to significantly reduce cell viability at concentrations as low as 10 µM, indicating potent anticancer activity .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to structurally similar compounds:

Compound Name Structural Features Biological Activity
2-Ethyl-1H-benzo[d]imidazoleLacks chlorine at the 6th positionDifferent antimicrobial properties
6-Chloro-1H-benzo[d]imidazoleChlorine at the 6th position, no ethyl groupVariation in anticancer activity
5,6-Dichloro-2-methylbenzimidazoleAdditional chlorine substituentsPotentially enhanced biological activity

Q & A

Q. What are the common synthetic routes for 6-Chloro-2-ethyl-1H-benzo[d]imidazole, and how can reaction conditions be optimized?

  • Methodological Answer : A solvent-free approach using nano montmorillonite clay as a catalyst enables efficient synthesis of benzimidazole derivatives by condensing o-phenylenediamine with aldehyde derivatives at room temperature . For chlorinated derivatives like 6-chloro variants, halogenation steps (e.g., using TsCl or POCl₃) are critical. For example, 2-chloro-1H-benzo[d]imidazole can be synthesized via tosylation (TsCl in CH₂Cl₂ with NEt₃), achieving 71% yield after purification . Optimization involves adjusting stoichiometry, solvent polarity, and catalyst loading to enhance yield and purity.

Q. How is the crystal structure of this compound determined, and what structural parameters are critical for stability?

  • Methodological Answer : Single-crystal X-ray diffraction (SHELX programs) is used to resolve bond lengths, angles, and dihedral angles. For example, in similar structures like ethyl 5,6-dichloro-2-methyl-2,3-dihydro-1H-benzo[d]imidazole-2-carboxylate, key parameters include C=O bond lengths (1.197 Å) and planar deviations (<0.0258 Å) in aromatic rings . Hydrogen atoms are geometrically idealized and constrained during refinement. Structural stability is influenced by π-π stacking, hydrogen bonding, and steric effects from substituents like chlorine and ethyl groups .

Q. What spectroscopic techniques are employed for characterizing this compound derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are standard. For instance, 7-chloro-1-(2-iodophenyl)-2-phenyl-1H-benzo[d]imidazole shows distinct ¹H NMR signals at δ 7.85–7.25 ppm for aromatic protons and δ 4.10 ppm for ethyl groups . HRMS confirms molecular weight (e.g., [M+H]+ at 379.0524 for C₁₅H₁₁ClN₂). Infrared (IR) spectroscopy identifies functional groups like C=O (1700–1750 cm⁻¹) and C-Cl (550–850 cm⁻¹) .

Advanced Research Questions

Q. How do computational methods like molecular docking and ADMET analysis predict the biological activity of this compound derivatives?

  • Methodological Answer : In-silico docking (e.g., AutoDock Vina) evaluates binding affinities to targets like EGFR. For 2-phenyl-1H-benzo[d]imidazole derivatives, docking scores correlate with experimental IC₅₀ values (Table 6 in ). ADMET predictions using SwissADME or pkCSM assess pharmacokinetics: logP (<5 for bioavailability), topological polar surface area (<140 Ų for membrane permeability), and toxicity (AMES test for mutagenicity). Chlorine substituents enhance metabolic stability but may increase hepatotoxicity risk .

Q. What strategies resolve contradictions in biological activity data for this compound analogs?

  • Methodological Answer : Discrepancies arise from assay variability (e.g., cell line sensitivity) or structural isomerism. For example, 2-(naphthalen-1-yl)-1-phenyl-1H-benzo[d]imidazole shows varying antibacterial activity against S. aureus vs. S. typhi due to differences in bacterial membrane targets . Dose-response curves and structural-activity relationship (SAR) studies (e.g., comparing chloro vs. methyl substituents) clarify mechanisms. Synchrotron-based crystallography can resolve stereochemical ambiguities .

Q. How does the electronic environment (e.g., hardness/softness) of this compound influence its reactivity in catalytic systems?

  • Methodological Answer : Absolute hardness (η), calculated as η = ½(I − A) where I = ionization potential and A = electron affinity, predicts nucleophilic/electrophilic behavior. Chlorine increases η, making the compound less reactive toward soft electrophiles. For example, η values for chlorinated imidazoles range 4–6 eV, aligning with their stability in cross-coupling reactions . Density Functional Theory (DFT) simulations (B3LYP/6-311++G(d,p)) model frontier molecular orbitals to optimize catalytic conditions .

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